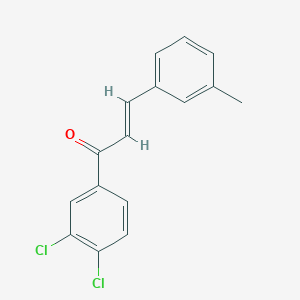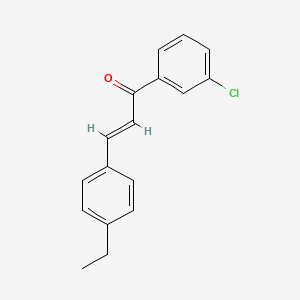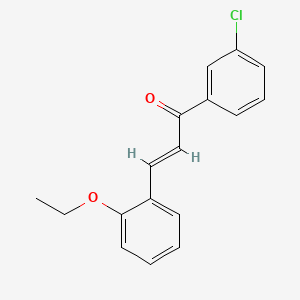
(2E)-1-(3,4-Dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-1-(3,4-Dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one, also known as DMPP, is a synthetic organic compound that has been studied for its potential applications in scientific research. It has been found to have a wide range of biochemical and physiological effects and has been used in a variety of lab experiments.
Wissenschaftliche Forschungsanwendungen
(2E)-1-(3,4-Dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one has been studied for its potential applications in scientific research. It has been used in laboratory experiments to study the biochemical and physiological effects of various compounds. It has also been used to study the mechanisms of action of certain drugs and to analyze the toxicity of certain compounds.
Wirkmechanismus
The mechanism of action of (2E)-1-(3,4-Dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one is not completely understood. However, it is believed to interact with certain receptors in the body and affect their activity. It has been found to interact with the serotonin receptor, which is involved in the regulation of mood, appetite, and sleep. It has also been found to interact with the μ-opioid receptor, which is involved in pain perception and reward.
Biochemical and Physiological Effects
(2E)-1-(3,4-Dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one has been found to have a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory and anti-oxidant properties. It has also been found to have an effect on the central nervous system, with studies showing that it can reduce anxiety and improve cognition. In addition, it has been found to reduce the production of certain cytokines, which are involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
The use of (2E)-1-(3,4-Dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one in laboratory experiments has several advantages. It is relatively easy to synthesize and can be isolated in a pure form. It is also relatively non-toxic, making it safe to use in experiments. However, it is important to note that (2E)-1-(3,4-Dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one is not approved for use in humans and should only be used in laboratory experiments.
Zukünftige Richtungen
The potential future directions for (2E)-1-(3,4-Dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one are numerous. It could be used to further study the biochemical and physiological effects of various compounds. It could also be used to study the mechanisms of action of certain drugs and to analyze the toxicity of certain compounds. In addition, it could be used to develop new drugs with improved efficacy and safety profiles. Finally, it could be used to develop more effective treatments for various diseases and disorders.
Synthesemethoden
The synthesis of (2E)-1-(3,4-Dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one can be achieved through a reaction between 3,4-dichlorobenzaldehyde and 3-methylbenzaldehyde. This reaction is catalyzed by a base, such as potassium carbonate, and is usually carried out in an acetonitrile solvent. The reaction can be monitored by thin-layer chromatography (TLC) and the product can be isolated by column chromatography.
Eigenschaften
IUPAC Name |
(E)-1-(3,4-dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O/c1-11-3-2-4-12(9-11)5-8-16(19)13-6-7-14(17)15(18)10-13/h2-10H,1H3/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOFOLYCCPWDNG-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=CC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C/C(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(3,4-Dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(2E)-1-(2-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346472.png)


